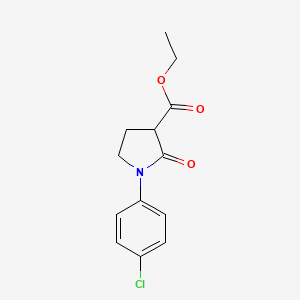
1-(4-氯苯基)-2-氧代吡咯烷-3-羧酸乙酯
描述
Ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate, also known as CPP, is a chemical compound that has been widely used in scientific research. CPP belongs to the class of pyrrolidine compounds and has been studied for its potential therapeutic applications.
科学研究应用
晶体结构分析: 胡杨 (2009) 研究了与 1-(4-氯苯基)-2-氧代吡咯烷-3-羧酸乙酯密切相关的化合物的晶体结构,通过 X 射线衍射分析提供了对其分子几何结构和性质的宝贵见解 (胡杨, 2009).
多晶型分析: A. Ramazani 等人 (2019) 的一项研究对类似化合物的多晶型进行了单晶 X 射线结构分析,重点关注了分子几何结构和氢键相互作用,这对于理解这些化合物的物理性质至关重要 (A. Ramazani 等人, 2019).
染料合成和应用: Isaac Oluwatobi Abolude 等人 (2021) 合成了衍生自与 1-(4-氯苯基)-2-氧代吡咯烷-3-羧酸乙酯在结构上相似的化合物的分散染料,探索了它们与金属的络合作用以及在织物上的应用。这项研究对纺织行业具有重要意义 (Isaac Oluwatobi Abolude 等人, 2021).
化学反应和合成: E. A. Bakhite 等人 (1995) 进行了一项研究,重点关注相关化合物的合成和反应,增加了对化学性质和在各个领域的潜在应用的了解 (E. A. Bakhite 等人, 1995).
吡唑合成和晶体结构: D. Achutha 等人 (2017) 的一项研究涉及 1-(4-氯苯基)-2-氧代吡咯烷-3-羧酸乙酯的吡唑衍生物的合成,提供了对其晶体结构和潜在应用的见解 (D. Achutha 等人, 2017).
属性
IUPAC Name |
ethyl 1-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)11-7-8-15(12(11)16)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQCQBLFKJYBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

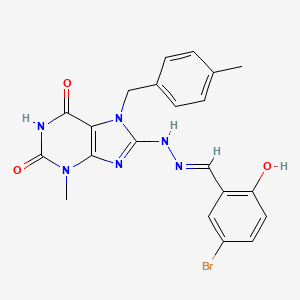
![(1S,2S,5R,6S)-2-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2625734.png)
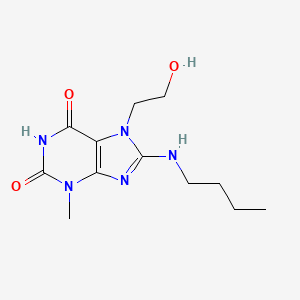

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)
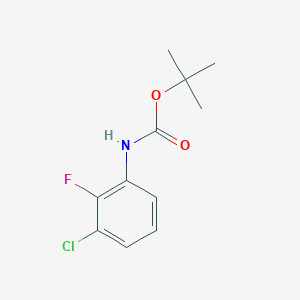
![N-[3-(1,1-Dimethyl-3,4-dihydroisoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2625744.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2625745.png)
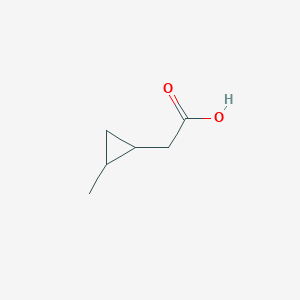
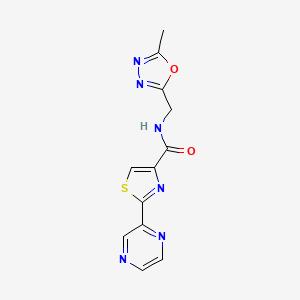
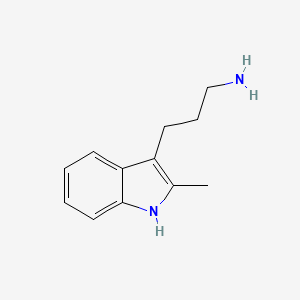
![6-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyridazin-3-ol](/img/structure/B2625752.png)
![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)
![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)